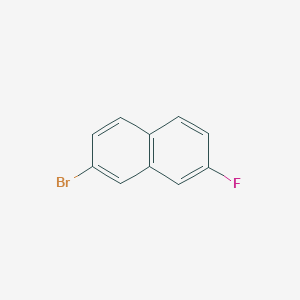

2-Bromo-7-fluoronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBGBDOICZSCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631401 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-30-4 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromofluoronaphthalenes

Purity and Scalability Factors in Preparative Chemistry

Achieving high purity is a critical factor in the synthesis of specialized chemical compounds like 2-Bromo-7-fluoronaphthalene, as impurities can significantly affect the outcomes of subsequent reactions.

Purity Assessment: The purity of the final product is typically determined using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, as it separates volatile components of a mixture and provides mass-to-charge ratio information for identification. innovatechlabs.comnist.govfilab.fr The presence of isomeric impurities, which is a common challenge in naphthalene (B1677914) chemistry, can be detected and quantified using this method. High-performance liquid chromatography (HPLC) is another standard technique for assessing the purity of non-volatile organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structural integrity and regiochemistry of the final product.

Purification Methods: Common purification techniques for solid organic compounds like this compound include recrystallization and sublimation. Recrystallization from a suitable solvent system can effectively remove impurities with different solubility profiles. Sublimation can be a highly effective method for obtaining very pure crystalline solids, particularly for compounds with a suitable vapor pressure. Column chromatography is another valuable technique for separating the desired product from byproducts and unreacted starting materials.

Below is a table summarizing some of the predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrF | guidechem.com |

| Molecular Weight | 225.06 g/mol | guidechem.com |

| CAS Number | 627527-30-4 | guidechem.comchemicalbook.com |

| Predicted Boiling Point | 286.6 ± 13.0 °C | guidechem.com |

| Predicted Density | 1.563 ± 0.06 g/cm³ | guidechem.com |

Reaction Chemistry and Transformative Potential of Bromofluoronaphthalenes

Electrophilic Aromatic Substitution Reactions on Halogenated Naphthalene (B1677914) Cores

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.orgresearchgate.net The reaction mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, resulting in the net substitution of a hydrogen atom. libretexts.org

For halogenated naphthalenes, the reaction's regioselectivity and rate are governed by the electronic effects of the halogen substituents. Halogens exert a dual influence: they are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to their electron-donating resonance effect (+R). In the case of 2-Bromo-7-fluoronaphthalene, both halogens deactivate the ring towards electrophilic attack compared to unsubstituted naphthalene.

The directing effects on the naphthalene core are combined. The naphthalene ring system itself shows a preference for electrophilic attack at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. For this compound, the directing effects of the bromo and fluoro groups must be considered. The fluorine at C7 would direct incoming electrophiles to the C8 (ortho) and C6 (ortho, already substituted) positions. The bromine at C2 would direct to the C1 (ortho) and C3 (ortho) positions. The interplay of these directing effects and the inherent reactivity of the naphthalene positions determines the final substitution pattern, which often results in a mixture of products requiring careful analysis.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com This reaction is the conceptual opposite of electrophilic substitution, involving the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The SNAr mechanism typically proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing a suitable leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho and/or para to the leaving group. masterorganicchemistry.comresearchgate.net In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

A key feature of SNAr reactions is the "element effect," where the reactivity order of halide leaving groups is often F > Cl > Br > I. nih.gov This inverted order compared to aliphatic SN2 reactions is because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, making the ipso-carbon more electrophilic. masterorganicchemistry.comnih.gov

The reaction of halogenated naphthalenes with thiolate anions, such as butyl mercaptide, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) is a characteristic example of nucleophilic aromatic substitution. acs.org Studies on various bromo- and fluoronaphthalenes with butyl mercaptide in DMSO have shown that these reactions proceed to form the corresponding butyl naphthyl sulfides. acs.org

In these reactions, the bromo-substituted naphthalenes are generally more reactive than their fluoro-analogues, indicating that under these specific conditions, the reaction may not follow the classic SNAr element effect where fluorine is the most facile leaving group. The relative reactivity is influenced by factors including the position of the halogen on the naphthalene ring and the specific reaction conditions. For a di-halogenated compound like this compound, the bromine atom would be the expected site of substitution by a thiolate anion, yielding 7-fluoro-2-(butylthio)naphthalene.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a metal catalyst, most commonly based on palladium or nickel. For substrates like this compound, the differential reactivity of the C-Br and C-F bonds allows for selective and sequential coupling reactions, providing a strategic advantage in multistep syntheses.

Palladium catalysis is extensively used for cross-coupling reactions on naphthalene scaffolds. nih.gov The versatility of these methods allows for the introduction of a wide variety of substituents. For instance, a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, have been successfully performed on bromo-naphthalene precursors to generate diverse chemical libraries. nih.gov

A practical application is seen in the synthesis of 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride. acs.org This process utilized a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 1-bromo-7-fluoronaphthalene (B77747) and 1-Boc-piperazine. acs.org This highlights the utility of palladium catalysts in selectively forming C-N bonds at the C-Br position while leaving the more robust C-F bond intact for potential subsequent transformations. acs.org

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | 1-Bromo-7-fluoronaphthalene, 1-Boc-piperazine | Pd-catalyst | 1-Boc-4-(7-fluoronaphthalen-1-yl)piperazine | acs.org |

| General Cross-Coupling | Bromo-naphthalene precursor | Variety of Pd catalysts | Diverse library of substituted naphthalenes | nih.gov |

Nickel catalysis has emerged as a powerful alternative and complement to palladium, often enabling unique reactivity and coupling of more challenging substrates like aryl fluorides. beilstein-journals.org Nickel catalysts can readily access multiple oxidation states, which is beneficial for novel reaction pathways, including those involving photoredox dual catalysis. uni-regensburg.de In such systems, a photocatalyst absorbs visible light to initiate an electron transfer process that generates highly reactive radical intermediates, which then engage with the nickel catalytic cycle. uni-regensburg.de

A notable example involves a photoredox nickel dual catalysis approach for the cross-coupling of organic halides with hemioxalates to form esters. chinesechemsoc.org In a sequential synthesis, 2-bromo-6-fluoronaphthalene (B1267477) was first subjected to a photoredox Ni-catalyzed alkoxycarbonyl radical cross-coupling at the C-Br bond. chinesechemsoc.org This transformation selectively functionalized the more reactive position, leaving the C-F bond untouched for a subsequent reaction. chinesechemsoc.org This demonstrates the high selectivity achievable with nickel catalysis and its applicability in multi-step synthetic sequences. chinesechemsoc.org

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, functional group tolerance, and the commercial availability and stability of its boronic acid or ester reagents. wikipedia.orgtcichemicals.com The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

The Suzuki reaction is highly applicable to naphthalene derivatives. The reactivity of aryl halides in the oxidative addition step typically follows the order Ar-I > Ar-Br > Ar-OTf >> Ar-Cl, with Ar-F being the least reactive. tcichemicals.com This reactivity difference is often exploited in sequential couplings.

For example, following the Ni-catalyzed esterification of 2-bromo-6-fluoronaphthalene at the C-Br position, the remaining C-F bond can be activated for a subsequent Suzuki-Miyaura coupling. chinesechemsoc.org By switching to a palladium catalyst system, an aryl group can be introduced at the fluoride (B91410) position, completing the synthesis of a complex, di-substituted naphthalene derivative. chinesechemsoc.org This sequential strategy, leveraging different metal catalysts and exploiting the differential reactivity of the C-Br and C-F bonds, underscores the transformative potential of this compound as a building block in synthetic chemistry.

| Reaction Step | Substrate | Reaction Type | Catalyst | Outcome | Reference |

| 1 | 2-Bromo-6-fluoronaphthalene | Alkoxycarbonyl Radical Coupling | Photoredox Nickel Dual Catalyst | Selective coupling at C-Br bond | chinesechemsoc.org |

| 2 | Resulting Naphthalene Fluoride | Suzuki-Miyaura Coupling | Palladium Catalyst | Coupling at C-F bond | chinesechemsoc.org |

Grignard Reagent Formation and Subsequent Reactivity

The synthesis of organomagnesium halides, or Grignard reagents, is a cornerstone of carbon-carbon bond formation. Traditional solution-based methods, however, can be challenging, particularly with less reactive halides. Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a powerful, often solvent-free, alternative.

Mechanochemical methods, typically involving ball milling, have proven effective in preparing Grignard reagents from organohalides, including those that are unreactive under conventional conditions. researchgate.netmdpi.com This technique utilizes the direct interaction of an organic halide with elemental magnesium powder. mdpi.com While the direct preparation of Grignard reagents from organofluorine compounds often fails with bulk magnesium in solution due to the high strength of the C-F bond, mechanochemical activation makes this transformation possible. mdpi.comnih.gov

For bromofluoronaphthalenes, the significant difference in the dissociation energies of the C-Br and C-F bonds allows for selective activation. The C-Br bond is considerably weaker and therefore more susceptible to insertion by magnesium. In the case of this compound, mechanochemical activation would lead to the preferential formation of the Grignard reagent at the 2-position, leaving the C-F bond at the 7-position intact. Studies on analogous compounds like 2-bromonaphthalene (B93597) and 2-fluoronaphthalene (B33398) demonstrate that arylmagnesium species can be successfully generated through ball milling with magnesium. ucl.ac.uk The resulting organomagnesium intermediate from this compound would be (7-fluoronaphthalen-2-yl)magnesium bromide.

A common subsequent reaction of mechanochemically generated Grignard reagents is homocoupling, especially in the presence of a catalyst or upon further milling. researchgate.net For instance, after the initial formation of the organomagnesium species by milling halonaphthalenes with magnesium, the addition of iron(III) chloride (FeCl₃) and further milling can induce the formation of the corresponding binaphthalene. mdpi.comnih.gov

Research comparing the reactivity of 1- and 2-substituted bromo- and fluoronaphthalenes shows that the yield of the homocoupled binaphthalene product is remarkably similar, at around 20%, regardless of the halogen or its position on the naphthalene ring. mdpi.com This suggests that once the organomagnesium intermediate is formed, its subsequent reactivity in this pathway is not strongly influenced by the halogen. It is proposed that the operative organomagnesium intermediate in these solid-state reactions may be a dinaphthylmagnesium ((Naph)₂Mg) species rather than a naphthylmagnesium halide (NaphMgX). researchgate.net

The table below summarizes the comparative yields for homocoupling reactions of different halonaphthalenes under specific mechanochemical conditions.

| Starting Material | Intermediate Species (Proposed) | Product | Yield (%) mdpi.com |

|---|---|---|---|

| 1-Bromonaphthalene | (1-Naphthyl)magnesium bromide | 1,1'-Binaphthalene | ~20 |

| 2-Bromonaphthalene | (2-Naphthyl)magnesium bromide | 2,2'-Binaphthalene | ~20 |

| 1-Fluoronaphthalene (B124137) | (1-Naphthyl)magnesium fluoride | 1,1'-Binaphthalene | ~20 |

| 2-Fluoronaphthalene | (2-Naphthyl)magnesium fluoride | 2,2'-Binaphthalene | ~22 ucl.ac.uk |

Aryne Generation and Cycloaddition Reactions

Arynes are highly reactive, neutral intermediates characterized by a formal triple bond within an aromatic ring. Their strained nature makes them powerful synthons for the construction of complex polycyclic systems through cycloaddition reactions.

Ortho-halofluorobenzenes are common precursors for arynes. Similarly, bromofluoronaphthalenes can be used to generate naphthalyne intermediates. One established method involves treating the bromofluoronaphthalene with magnesium to form a Grignard reagent, which then undergoes spontaneous elimination of magnesium bromide fluoride (MgBrF) to yield the aryne. dokumen.pub

In the case of this compound, the initial step would be the formation of (7-fluoronaphthalen-2-yl)magnesium bromide. For this intermediate to form a naphthalyne, a proton must be abstracted from a position adjacent to one of the halogens, a process typically facilitated by a strong base. However, a more direct route to an aryne from an ortho-dihaloaromatic involves elimination. For 1-bromo-2-fluoronaphthalene, reaction with magnesium directly yields 1,2-naphthalyne. dokumen.pub Applying this analogy, if this compound were substituted at adjacent positions (e.g., 2-bromo-3-fluoronaphthalene), it would readily form a 2,3-naphthalyne. For the given 2,7-disubstituted pattern, aryne formation would require a different mechanism, such as directed ortho-metalation followed by elimination, which falls outside the direct Grignard-elimination pathway. However, the principle of using a bromofluoro-aromatic system as a stable precursor to a highly reactive aryne is a key synthetic strategy.

Naphthalyne intermediates, once generated, are potent dienophiles in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org This reaction provides a powerful method for constructing six-membered rings, thereby enabling the rapid assembly of complex polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.org

The reaction involves the cycloaddition of the aryne with a conjugated diene. wikipedia.org For example, 1,2-naphthalyne, generated from 1-bromo-2-fluoronaphthalene, can be trapped in situ with a diene like vinylnaphthalene. dokumen.pub The initial Diels-Alder adduct readily undergoes oxidation to rearomatize, yielding a larger, fused aromatic system. In the reaction with vinylnaphthalene, the product is picene, a five-ring PAH, albeit formed in low yield. dokumen.pub This strategy exemplifies how a simple bromofluoronaphthalene can serve as the gateway to intricate polycyclic structures. A hypothetical Diels-Alder reaction involving a naphthalyne generated from a 2,3-bromofluoronaphthalene precursor with furan (B31954) is illustrated below.

| Aryne Precursor | Diene | Intermediate Adduct | Final Aromatized Product |

|---|---|---|---|

| 2-Bromo-3-fluoronaphthalene | Furan | 1,4-Epoxy-1,4-dihydrophenanthrene | Phenanthrene (after deoxygenation) |

| 1-Bromo-2-fluoronaphthalene dokumen.pub | Vinylnaphthalene dokumen.pub | Dihydropicene | Picene dokumen.pub |

Advanced Applications in Organic Synthesis and Materials Science

2-Bromo-7-fluoronaphthalene as a Versatile Organic Building Block

The distinct functionalities of this compound make it a versatile precursor in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom influences the molecule's electronic characteristics, solubility, and metabolic stability, making it an attractive building block for a range of applications. rsc.orgtcichemicals.comnbinno.com

Role in the Construction of Complex Organic Molecules

This compound is instrumental in the assembly of complex organic molecules, including those with pharmaceutical and agrochemical relevance. nih.govijrpr.com The bromo-substituent allows for the introduction of diverse functional groups through well-established transformations like Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of elaborate molecular scaffolds.

The presence of the fluorine atom can direct the regioselectivity of certain reactions and enhance the properties of the final product. evitachem.com For instance, in the synthesis of biologically active compounds, the introduction of fluorine can improve metabolic stability and bioavailability. nih.gov The differential reactivity of the C-Br and C-F bonds can be exploited for sequential functionalization, providing a pathway to asymmetrically substituted naphthalene (B1677914) derivatives. mdpi.com

Furthermore, 2-naphthyne intermediates, which can be generated from precursors like this compound, are highly reactive species that participate in a variety of cycloaddition and insertion reactions, leading to the formation of polycyclic aromatic hydrocarbons and other intricate structures. rsc.org

Synthetic Pathways to Polycyclic Aromatic Frameworks

This compound serves as a key starting material for the synthesis of extended polycyclic aromatic hydrocarbons (PAHs). These larger aromatic systems are of significant interest for their unique electronic and photophysical properties. One common strategy involves the palladium-catalyzed cross-coupling of the bromo-naphthalene with other aromatic building blocks, followed by intramolecular cyclization reactions to "stitch" the aromatic rings together. researchgate.net

The development of efficient synthetic methods for creating photoactive PAHs is crucial for reducing the cost and environmental impact of organic photodevices. researchgate.net Cascade processes under basic conditions, utilizing reagents like cesium carbonate, have been developed to facilitate the coupling of electron-deficient and electron-rich aromatic moieties, leading to the formation of new conjugated ring systems. researchgate.net These methods offer a direct route to novel semiconducting materials with tailored optical characteristics. researchgate.net

Applications in Functional Material Development

The unique electronic and physical properties endowed by the fluorine and bromine substituents make this compound and its derivatives valuable components in the development of functional organic materials. These materials are at the forefront of next-generation electronics, including lighting and energy conversion technologies.

Fluorophores for Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are utilized as fluorophores in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorine atoms can enhance the properties of these light-emitting molecules. Research has shown that such derivatives can act as efficient blue-emitting fluorophores, a critical component for full-color displays and white lighting applications. ossila.com The fluorine substitution can lead to improved thermal stability and efficient light emission. ossila.com The design of these fluorophores often involves combining the fluoronaphthalene unit with other aromatic systems to fine-tune the emission color and quantum efficiency.

Interfacial Modulators in Perovskite Solar Cells

Interfacial engineering is a critical strategy for enhancing the performance and stability of perovskite solar cells (PSCs). researchgate.netnih.gov While direct studies on this compound are not prevalent, extensive research on its isomer, 2-Bromo-6-fluoronaphthalene (B1267477), provides significant insights into the potential role of such molecules.

Precursors for Specialty Chemicals and Dyes

Halogenated naphthalenes are valuable precursors in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronics. apolloscientific.co.ukguidechem.com The strategic placement of different halogens allows for selective reactions, making them versatile building blocks.

For instance, the isomer 2-bromo-6-fluoronaphthalene serves as a fundamental raw material for synthesizing a class of pyrrole-based analgesics used in treating chronic pain. google.com It is also a key component in the production of liquid crystal active components, where its properties contribute to creating displays with low voltage requirements and high responsiveness. google.com Another isomer, 1-bromo-7-fluoronaphthalene (B77747), is used in a practical, scalable synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine, an important chemical intermediate. This synthesis was achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Although these examples utilize isomers, they underscore the role of the bromofluoronaphthalene scaffold as a crucial starting point for high-value specialty chemicals. The 2-bromo-7-fluoro substitution pattern offers a unique template for similar synthetic strategies.

Catalytic Applications Involving Bromofluoronaphthalene Derivatives

The reactivity of the carbon-bromine bond in bromofluoronaphthalenes makes them ideal substrates for a variety of modern catalytic cross-coupling reactions, enabling the construction of complex molecular architectures under mild conditions.

A novel and powerful method for synthesizing esters involves the combination of photoredox and nickel dual catalysis. chinesechemsoc.orgchinesechemsoc.org This reaction couples organic halides, such as aryl bromides, with oxalates to form ester products under mild, room-temperature conditions. chinesechemsoc.orgchinesechemsoc.org The methodology has a broad substrate scope, and notably, it is tolerant of other halogen substituents like fluorine on the aromatic ring. chinesechemsoc.orgchinesechemsoc.org

The proposed mechanism involves the generation of an alkoxycarbonyl radical via the photoredox cycle, which then engages with a nickel catalyst. chinesechemsoc.org The nickel catalyst activates the aryl bromide (like this compound) through oxidative addition, ultimately leading to a reductive elimination step that forms the new carbon-carbon bond of the final ester product. chinesechemsoc.org This process allows for the conversion of this compound into a corresponding (7-fluoronaphthalen-2-yl) ester, a derivative that could serve as an intermediate in the synthesis of drugs or other functional materials. chinesechemsoc.org For example, this exact catalytic system was used to convert 2-bromo-6-fluoronaphthalene into an intermediate for Adapalene n-propyl ester. chinesechemsoc.org

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with amines using a palladium catalyst. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction has been refined through several generations of catalysts and ligands to accommodate a vast range of substrates, including those with sensitive functional groups or significant steric hindrance. wikipedia.orgnih.govsigmaaldrich.com

The mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylated amine product. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the reaction's success and broad applicability. wikipedia.org

The utility of this methodology for bromofluoronaphthalene derivatives is demonstrated in the synthesis of pharmaceutical intermediates. The reaction's robustness and functional group tolerance make it an ideal method for incorporating the 7-fluoronaphthalene core into more complex, nitrogen-containing molecules, which are prevalent in medicinal chemistry.

Spectroscopic and Computational Investigations of Fluoronaphthalenes

Spectroscopic Analysis of Fluoronaphthalene Derivatives

Spectroscopic analysis is a cornerstone in the characterization of fluoronaphthalenes. High-resolution techniques offer a window into the electronic and vibrational states of these molecules, providing data that is crucial for understanding their behavior.

High-resolution electronic absorption spectroscopy of fluoronaphthalene derivatives, such as 2-fluoronaphthalene (B33398), has been conducted to analyze their vibronic bands. niscpr.res.inresearchgate.net The vapor phase absorption spectrum of 2-fluoronaphthalene, for instance, has been recorded with high precision, allowing for the assignment of vibronic bands based on their rotational contours. niscpr.res.inresearchgate.net This technique has led to the identification of numerous new vibrational frequencies in the excited state of 2-fluoronaphthalene. niscpr.res.inresearchgate.net For 2-Bromo-7-fluoronaphthalene, similar studies would be expected to reveal shifts in the absorption bands due to the influence of the bromine atom. The electronic spectra of substituted naphthalenes are complex, and the introduction of both fluorine and bromine atoms would further influence the energy levels and transition probabilities. niscpr.res.in

Table 1: Principal band groups in the absorption spectra of 2-fluoronaphthalene vapor.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 31802.1 | vs | 0,0 |

| 31823.7 | s | 0,0 + 21.6 |

| 31845.3 | s | 0,0 + 2 x 21.6 |

| 31866.9 | m | 0,0 + 3 x 21.6 |

| 31888.5 | w | 0,0 + 4 x 21.6 |

Source: Adapted from Singh, R. A., & Thakur, S. N. (2006). High-resolution electronic absorption spectrum of 2-fluoronaphthalene. Indian Journal of Pure & Applied Physics, 44(1), 5-8. niscpr.res.inresearchgate.netniscair.res.inresearchgate.net

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is instrumental in identifying the fundamental vibrational modes of halogenated naphthalenes. nih.govresearchgate.net For instance, in a study on 1-bromo-4-fluoronaphthalene (B1202307), the vibrational spectra were interpreted with the aid of normal coordinate analysis based on Density Functional Theory (DFT) calculations. nih.govresearchgate.net This approach provides a reliable assignment of the observed vibrational frequencies to specific molecular motions. In this compound, one would expect to observe characteristic vibrational modes for C-H, C-F, and C-Br stretching and bending, in addition to the naphthalene (B1677914) ring vibrations. The vibrational analysis of 2-fluoronaphthalene has identified numerous in-plane and out-of-plane vibrations in both the ground and excited states. niscpr.res.in

Table 2: Assignment of fundamental vibrational frequencies of 1-bromo-4-fluoronaphthalene based on DFT calculations.

| Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| C-H stretching | 3059 | 3069 |

| C-C stretching | 1588 | 1590 |

| C-H in-plane bending | 1265 | 1267 |

| C-F stretching | 1235 | 1238 |

| C-Br stretching | 650 | 652 |

Source: Adapted from Ayyappan, S., & Muthunatesan, S. (2008). Density functional theory study of vibrational spectra, and assignment of fundamental vibrational modes of 1-bromo 4-fluoronaphthalene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 991-996. nih.govchemrevlett.com

The rotational contours of vibronic bands in the electronic spectra of fluoronaphthalenes provide valuable information about the transition moments and molecular geometry. In 2-fluoronaphthalene, the rotational band contour analysis of the 0,0 band has shown it to be a type A-type B hybrid, indicating that the transition moment lies in the molecular plane. niscpr.res.in The assignments of vibrational bands in the electronic spectra of 2-fluoronaphthalene have been made based on these rotational contours. niscpr.res.in It has been observed that while vibronic bands in 1-fluoronaphthalene (B124137) exhibit a single type of rotational contour, those in 1-chloronaphthalene (B1664548) show three different types. niscpr.res.in For this compound, a similar analysis would be crucial for a detailed understanding of its electronic transitions and excited-state geometry.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental spectroscopic data and to predict the properties of molecules like this compound.

Table 3: Calculated Geometrical Parameters for a related fluoronaphthalene derivative.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.37-1.43 | 118-122 |

| C-H | ~1.08 | - |

| C-F | ~1.35 | - |

| C-Br | ~1.90 | - |

Note: These are typical value ranges and would be specifically calculated for this compound using DFT.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ossila.comsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission characteristics, as well as its potential for use in electronic devices. ossila.comossila.com For this compound, the electron-withdrawing nature of both the fluorine and bromine atoms is expected to lower the energies of both the HOMO and LUMO levels compared to unsubstituted naphthalene. The precise effect on the HOMO-LUMO gap would depend on the interplay of inductive and resonance effects of the substituents. Analysis of the HOMO and LUMO electron density distributions can reveal the most likely sites for electrophilic and nucleophilic attack. ossila.com

Table 4: Conceptual HOMO/LUMO Energy Levels.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.1 | -1.9 | 4.2 |

| 2-Fluoronaphthalene | -6.3 | -2.1 | 4.2 |

| This compound | (Predicted lower) | (Predicted lower) | (Predicted value) |

Note: The values for this compound are predictive and would be determined through specific computational studies.

Investigation of Charge Distribution and Reactivity Predictions

Detailed computational studies are necessary to determine the charge distribution and predict the reactivity of this compound. Such studies typically involve the use of quantum chemical calculations, like Density Functional Theory (DFT), to model the molecule's electronic structure. researchgate.net

Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps are often generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. dntb.gov.ua For halogenated naphthalenes, the bromine atom can act as an electrophilic site, capable of forming halogen bonds. ossila.com The carbon atoms attached to the halogens are often activated towards nucleophilic attack due to the electron-withdrawing nature of the substituents. evitachem.com

In related molecules like 1- and 2-halonaphthalenes, computational methods such as Natural Population Analysis (NPA) have been used to quantify the charge on specific atoms, offering insights into their reactivity in processes like the formation of Grignard reagents. mdpi.com However, specific NPA charge data or MEP analysis for this compound is not available in the reviewed literature.

Adiabatic Ionization Energy Determinations

The adiabatic ionization energy (AIE) is the minimum energy required to remove an electron from a molecule in its ground vibrational state to form a cation, also in its ground vibrational state. This fundamental property is a key indicator of a molecule's electronic stability and its behavior in charge-transfer processes.

Experimentally, AIE is often determined using techniques such as resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy. alfa-chemistry.com For example, the AIEs for 1-fluoronaphthalene and 2-fluoronaphthalene have been precisely measured using the MATI technique. miamioh.edualfa-chemistry.com

Table 1: Experimental Adiabatic Ionization Energies of Related Fluoronaphthalenes

| Compound | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

|---|---|---|

| 1-Fluoronaphthalene | 66,194 ± 5 alfa-chemistry.com | ~8.21 |

Note: Data converted from cm⁻¹ to eV using the conversion factor 1 eV = 8065.5 cm⁻¹.

Computationally, AIE can be calculated using various quantum chemistry methods, including high-level composite methods like Gaussian-n (G_n_) theories or the Weizmann-n (W_n_) theories, which are designed to achieve high accuracy. wikipedia.org

A specific, experimentally measured or computationally calculated AIE for this compound has not been reported in the available scientific literature.

Modeling of Intermolecular Interactions (e.g., Halogen Bonding, π-π Interactions)

The non-covalent interactions of this compound are critical for understanding its solid-state packing, crystal structure, and potential applications in materials science. The key interactions expected for this molecule are halogen bonding and π-π interactions.

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic site (the acceptor). mdpi.com The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the donor molecule. nih.gov In this compound, the bromine atom is the more likely halogen bond donor compared to fluorine. ossila.com This bromine atom can interact with Lewis bases, such as anions or the nitrogen atoms in heterocyclic systems. ossila.commdpi.com In the solid state, this directed interaction plays a significant role in crystal engineering. nih.gov

π-π Interactions: As an aromatic system, the naphthalene core of this compound can participate in π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and are fundamental to the packing of such molecules in crystals. smolecule.com The substitution pattern and resulting dipole moment of the molecule, influenced by the bromine and fluorine atoms, would significantly affect the geometry (e.g., parallel-displaced or T-shaped) and strength of these π-π interactions. For instance, studies on 2-bromo-6-fluoronaphthalene (B1267477) suggest that fluorination can enhance intermolecular interactions, including π-π stacking, which in turn influences charge transport properties in organic electronic devices. ossila.com

Detailed crystallographic data or specific computational modeling of the halogen bonds and π-π stacking for this compound are not currently available in published research.

Q & A

Q. What are the established synthetic pathways for 2-Bromo-7-fluoronaphthalene, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation of naphthalene derivatives. For bromo-fluoronaphthalenes, electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) are common. Key steps include:

- Halogenation control : Use Lewis acids (e.g., FeBr₃) for regioselective bromination .

- Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange with KF in polar aprotic solvents .

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) to achieve >97% purity, as validated by HPLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., coupling patterns for bromine and fluorine). Fluorine’s deshielding effect (¹⁹F NMR) distinguishes para/meta isomers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (M+ at m/z 239.96) and fragmentation patterns .

- IR Spectroscopy : C-Br (~550 cm⁻¹) and C-F (~1220 cm⁻¹) stretching vibrations validate functional groups .

Q. How can environmental stability and degradation pathways of this compound be assessed?

Methodological Answer:

- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; monitor via LC-MS for debromination or hydroxylation byproducts .

- Hydrolysis kinetics : Measure reaction rates at varying pH (e.g., 3–9) to identify acid/base-catalyzed degradation .

- Microbial degradation : Use soil slurry models with Pseudomonas spp. to assess biodegradation potential via GC headspace analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) and LUMO maps. Bromine’s electron-withdrawing effect lowers activation barriers for Suzuki couplings, while fluorine’s ortho-directing nature may sterically hinder Pd catalyst access .

- Experimental validation : Compare yields in Stille vs. Negishi couplings; optimize ligand choice (e.g., SPhos vs. XPhos) to mitigate steric hindrance .

Q. What contradictions exist in reported toxicity data for halogenated naphthalenes, and how can they be resolved?

Methodological Answer:

Q. How can this compound be utilized in designing fluorescent probes or optoelectronic materials?

Methodological Answer:

- Fluorescence tuning : Modify substituents to alter π-conjugation. Bromine’s heavy atom effect enhances intersystem crossing (ISC), while fluorine reduces aggregation-induced quenching .

- Device fabrication : Test in OLEDs via vacuum deposition; measure electroluminescence efficiency (cd/A) and CIE coordinates .

Q. What are the challenges in scaling up this compound synthesis for batch production in academic labs?

Methodological Answer:

- Reaction scalability : Optimize solvent volume-to-substrate ratios to prevent exothermic runaway (e.g., THF vs. DMF) .

- Safety protocols : Implement quenching systems for residual bromine and fluorine gases (scrubbers with NaOH) .

- Yield vs. purity trade-offs : Use fractional distillation (bp ~250°C) for large-scale purification, balancing throughput and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.